

Unraveling "Antibacterial Agent 113": A Technical Guide to a Multifaceted Discovery

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Compound of Interest		
Compound Name:	Antibacterial agent 113	
Cat. No.:	B12418521	Get Quote

The designation "**Antibacterial agent 113**" does not refer to a single entity but encompasses a diverse group of molecules, each with a unique origin, chemical nature, and mode of action. This guide provides an in-depth technical overview of four distinct compounds that have been identified under this umbrella term, catering to researchers, scientists, and drug development professionals. The information presented herein is a synthesis of publicly available scientific literature.

The Imidazo-Phenanthroline Derivative: A Synthetic DNA-Cleaving Agent

Discovery and Origin: "Antibacterial agent 113," in this context, refers to the synthetic compound 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1] [2]phenanthroline, also denoted as compound 3 in a 2020 study by Obalı AY, et al. This molecule was synthesized and characterized as part of a research initiative focused on developing novel fluorescent imidazo-phenanthroline derivatives with potential therapeutic applications.

Mechanism of Action: The primary antibacterial mechanism of this compound is attributed to its ability to induce DNA cleavage. The planar structure of the imidazo-phenanthroline core allows it to intercalate into the DNA double helix. This interaction disrupts the normal function and integrity of the bacterial chromosome, ultimately leading to cell death.

Quantitative Data



Bacterial Strain	Gram Type	Minimum Inhibitory Concentration (MIC) (μΜ)
Pseudomonas aeruginosa	Negative	156.25
Streptococcus mutans	Positive	156.25
Bacillus subtilis	Positive	156.25
Escherichia coli	Negative	156.25
Enterococcus faecalis	Positive	156.25
Salmonella typhimurium	Negative	156.25
Staphylococcus aureus	Positive	156.25

Experimental Protocols

Synthesis of 2-(4-(((5-chloroquinolin-8-yl)oxy)methyl)phenyl)-1H-imidazo[4,5f][1] [2]phenanthroline:

A detailed, step-by-step synthesis protocol would require access to the full-text supplementary information of the original research paper, which is not publicly available. However, a general methodology can be inferred.

The synthesis likely involves a multi-step process:

- Synthesis of the imidazo[4,5-f][1][2]phenanthroline core: This is typically achieved by condensing 1,10-phenanthroline-5,6-dione with an appropriate aldehyde.
- Functionalization of the phenyl ring: A separate synthetic route would be used to prepare the 4-(((5-chloroquinolin-8-yl)oxy)methyl)benzaldehyde intermediate.
- Final condensation: The imidazo-phenanthroline core is then reacted with the functionalized benzaldehyde to yield the final product. Purification is likely carried out using techniques such as column chromatography and recrystallization.

Determination of Minimum Inhibitory Concentration (MIC):



The MIC values were likely determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) to a specific turbidity, corresponding to a standardized cell density (approximately 5 x 10^5 CFU/mL).
- Serial Dilution of the Compound: The imidazo-phenanthroline derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

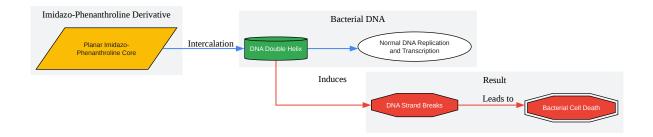
DNA Cleavage Assay:

The DNA cleavage activity was assessed using agarose gel electrophoresis.

- Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322) in a suitable buffer.
- Incubation with the Compound: The imidazo-phenanthroline derivative is added to the reaction mixture at various concentrations and incubated for a specific period at 37°C.
- Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel (e.g., 1%)
 containing a DNA-staining dye (e.g., ethidium bromide). Electrophoresis is carried out to
 separate the different forms of the plasmid DNA (supercoiled, nicked, and linear).
- Visualization: The DNA bands are visualized under UV light. The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage.

Visualizations

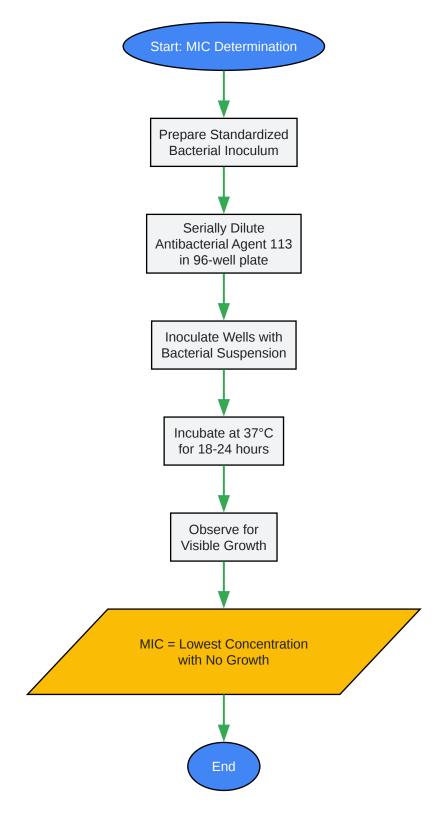




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Caption: Mechanism of action for the imidazo-phenanthroline derivative.





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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.



This guide will be updated as more information becomes available on the other molecules also referred to as "**Antibacterial agent 113**," including Ply113, Nal-P-113, and DQ-113.

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